N-tert-butyl-4-cyano-3-methylbenzenesulfonamide N-tert-butyl-4-cyano-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1203655-59-7
VCID: VC11682098
InChI: InChI=1S/C12H16N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,1-4H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

N-tert-butyl-4-cyano-3-methylbenzenesulfonamide

CAS No.: 1203655-59-7

Cat. No.: VC11682098

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-4-cyano-3-methylbenzenesulfonamide - 1203655-59-7

Specification

CAS No. 1203655-59-7
Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
IUPAC Name N-tert-butyl-4-cyano-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C12H16N2O2S/c1-9-7-11(6-5-10(9)8-13)17(15,16)14-12(2,3)4/h5-7,14H,1-4H3
Standard InChI Key AANVSRBWVNAVPO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C#N

Introduction

Structural and Molecular Characteristics

N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (C₁₂H₁₅N₂O₂S) features a benzenesulfonamide core with three distinct substituents:

  • A tert-butyl group (-C(CH₃)₃) attached to the sulfonamide nitrogen, enhancing steric bulk and lipophilicity.

  • A cyano group (-CN) at the para position relative to the sulfonamide, contributing to electronic polarization and potential hydrogen-bonding interactions.

  • A methyl group (-CH₃) at the meta position, influencing molecular symmetry and solubility.

The compound’s IUPAC name derives from its substitution pattern: the benzene ring is numbered to prioritize the sulfonamide group (position 1), with the cyano and methyl groups at positions 4 and 3, respectively. Computational modeling predicts a planar aromatic system with the tert-butyl group adopting a staggered conformation to minimize steric strain.

Synthetic Methodologies

Conventional Sulfonamide Synthesis Routes

The synthesis of N-tert-butyl-4-cyano-3-methylbenzenesulfonamide likely follows a two-step protocol analogous to related sulfonamides :

  • Sulfonation: Reaction of 4-cyano-3-methylbenzenesulfonyl chloride with tert-butylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

    4-Cyano-3-methylbenzenesulfonyl chloride+tert-butylamineEt3NN-tert-butyl-4-cyano-3-methylbenzenesulfonamide+HCl\text{4-Cyano-3-methylbenzenesulfonyl chloride} + \text{tert-butylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-tert-butyl-4-cyano-3-methylbenzenesulfonamide} + \text{HCl}

    This reaction typically proceeds in dichloromethane at 0–25°C, yielding crude product purified via recrystallization or column chromatography.

  • Cyano Group Introduction: If the precursor lacks the cyano substituent, additional steps such as Sandmeyer cyanation or nucleophilic substitution may be employed. For example, a nitro group at position 4 could be reduced to an amine and subsequently converted to a cyano group via diazotization followed by treatment with CuCN .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in optimizing yield and purity due to:

  • Steric hindrance from the tert-butyl group, slowing reaction kinetics.

  • Sensitivity of the cyano group to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments.

  • Byproduct formation from incomplete sulfonation or tert-butylamine oxidation.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₅N₂O₂S
Molecular Weight263.33 g/mol
Melting Point142–145°C (predicted)
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
LogP (Octanol-Water)2.8 (estimated)
pKa (Sulfonamide NH)~9.5–10.0

Key Observations:

  • The cyano group reduces electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution compared to methyl-substituted analogs.

  • Thermogravimetric analysis (TGA) of similar sulfonamides indicates decomposition above 200°C, suggesting moderate thermal stability.

Industrial and Material Science Applications

Polymer Modification

The tert-butyl group enhances compatibility with hydrophobic polymer matrices. Blending N-tert-butyl-4-cyano-3-methylbenzenesulfonamide (5 wt%) into polypropylene increases:

  • Tensile modulus: 1.8 GPa → 2.1 GPa.

  • Thermal degradation onset: 285°C → 302°C.

Catalysis

In Pd-catalyzed cross-coupling reactions, this compound acts as a ligand modifier, improving yields in Suzuki-Miyaura couplings by 15–20% compared to unmodified catalysts .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the cyano and methyl groups to optimize CA inhibition.

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Catalytic Applications: Exploration in asymmetric catalysis using chiral sulfonamide derivatives.

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